

# PRX004: A Misfolded Transthyretin Depleter for the Treatment of ATTR Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils, leading to organ dysfunction, most notably in the heart and peripheral nerves.[1][2][3] Current therapeutic strategies primarily focus on stabilizing the native TTR tetramer or reducing its synthesis.[2] PRX004 (coramitug) is an investigational humanized monoclonal antibody that offers a distinct and complementary mechanism of action: the depletion of existing amyloid deposits and the neutralization of circulating misfolded TTR (misTTR).[1][4][5][6] This technical guide provides a comprehensive overview of PRX004, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies relevant to its development and evaluation.

## **Introduction to Transthyretin Amyloidosis**

The native TTR protein is a tetramer primarily synthesized in the liver that functions as a transporter for thyroxine and retinol-binding protein.[1][2] In ATTR amyloidosis, the TTR tetramer dissociates into monomers, which are prone to misfolding and aggregation into insoluble amyloid fibrils.[2][3] These amyloid deposits accumulate in various tissues, leading to a spectrum of clinical manifestations, including cardiomyopathy and polyneuropathy.[1][2] There remains a significant unmet medical need for therapies that can remove existing amyloid deposits, particularly in patients with advanced disease.[2][3]



#### PRX004: Mechanism of Action

PRX004 is an IgG1 monoclonal antibody designed to specifically target a cryptic epitope on the TTR protein that is exposed only on misfolded monomers and aggregated forms of TTR.[7] This targeted binding allows PRX004 to selectively clear pathogenic TTR species without affecting the function of the native, tetrameric TTR.[1][4][8]

The proposed dual mechanism of action of PRX004 is as follows:

- Inhibition of Amyloid Fibril Formation: By binding to soluble, misfolded TTR oligomers,
  PRX004 is believed to neutralize these toxic species and prevent their assembly into mature amyloid fibrils.[1][5][6][9]
- Antibody-Mediated Clearance of Amyloid Deposits: PRX004 opsonizes existing amyloid fibrils, marking them for recognition and clearance by phagocytic immune cells through antibody-dependent cellular phagocytosis (ADCP).[5][9][10][11][12][13]

This dual action of neutralizing soluble aggregates and clearing insoluble deposits represents a novel therapeutic approach to treating ATTR amyloidosis.[2][10]





Click to download full resolution via product page

Figure 1: Proposed dual mechanism of action of PRX004 in ATTR amyloidosis.



### **Preclinical Studies**

Preclinical investigations using a murine version of PRX004 demonstrated its ability to:

- Inhibit the formation of TTR amyloid fibrils in vitro.[1][12][13]
- Specifically bind to pathogenic, non-native forms of TTR.
- Recognize and react with amyloid deposits in tissue samples from both hereditary and wildtype ATTR patients.[7]
- Promote the clearance of TTR amyloid deposits in vivo through antibody-mediated phagocytosis.[1][12][13]

These preclinical findings provided a strong rationale for the clinical development of PRX004. [1][12][13]

# Clinical Development: Phase 1 Study (NCT03336580)

A Phase 1, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PRX004 in patients with hereditary ATTR (hATTR) amyloidosis.[9][10][14][15][16]

### **Study Design**

The study consisted of a dose-escalation phase and a long-term extension (LTE) phase.[9][10] [14][15] In the dose-escalation phase, cohorts of patients received intravenous (IV) infusions of PRX004 every 28 days for three months at doses of 0.1, 0.3, 1, 3, 10, or 30 mg/kg.[9][10][14] [15] Eligible patients could then enroll in the LTE and receive up to 15 additional doses.[10][14]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Transthyretin (TTR) Cardiac Amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Website [eprovide.mapi-trust.org]
- 4. ATTR Amyloidosis [prothena.com]
- 5. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 6. Prothena Announces that Novo Nordisk Will Advance Coramitug (Formerly PRX004) into Phase 3 Development for ATTR Amyloidosis with Cardiomyopathy | Prothena Corporation plc [ir.prothena.com]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]



- 12. biospace.com [biospace.com]
- 13. Prothena Presents Phase 1 Study Results of PRX004 in Oral Presentation at AAN 2021 | Prothena Corporation plc [ir.prothena.com]
- 14. Neuropathy Impairment Score (NIS) | hATTR Evaluation Tools [hattrevaluationtools.eu]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [PRX004: A Misfolded Transthyretin Depleter for the Treatment of ATTR Amyloidosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616016#prx004-as-a-misfolded-ttr-depleter-in-amyloidosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com